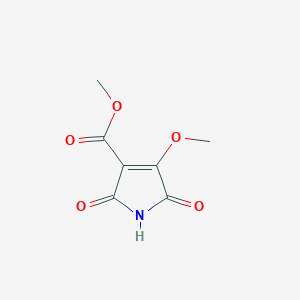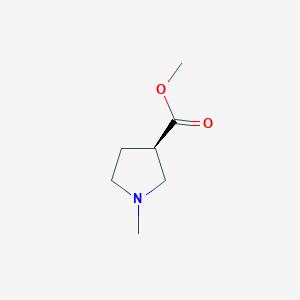![molecular formula C7H16N2O B13820404 Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- is a chemical compound with the molecular formula C7H16N2O and a molar mass of 144.21 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- can be synthesized through a series of chemical reactions. One common method involves the reaction of formaldehyde with dimethylamine . The reaction typically requires controlled conditions, including specific temperatures and catalysts, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and isolation to achieve high purity levels suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in reactions with Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from reactions involving Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- depend on the specific reaction type and conditions. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- has a wide range of scientific research applications. In chemistry, it is used as a reactant to synthesize various compounds, including aza[3.3.2]cyclazines and substituted imidazoles . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, it finds applications in the industrial production of chemicals and materials .
Wirkmechanismus
The mechanism of action of Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the formation of active intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- include (Methylamino)acetaldehyde dimethyl acetal and (Dimethylamino)acetaldehyde diethyl acetal . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness: What sets Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]- apart from similar compounds is its specific molecular structure, which imparts unique reactivity and applications. Its ability to participate in a wide range of chemical reactions and its versatility in various scientific and industrial contexts make it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8(2)4-5-9(3)6-7-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYLTLSGDPYATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)






![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)



